8-(Diphenylphosphino)quinoline

説明

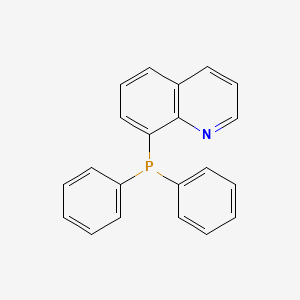

8-(Diphenylphosphino)quinoline is a compound with the molecular formula C21H16NP . It is a known P-N chelator and various crystal structures of its metal complexes have been reported .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the title compound was synthesized by the reaction of 8-(trifluoromethylsulfonyl)quinoline with tetrakis-triphenylphosphine palladium in the presence of zinc cyanide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a central symmetric distorted octahedron . The phenyl rings are almost orthogonal to one another, and they are twisted from the mean plane of the quinoline .Chemical Reactions Analysis

This compound is known to form complexes with transition metals . The complex chloride, Pd(Ph2Pqn)2Cl2 (Ph2Pqn = this compound), crystallizes in yellow plates or orange needles .Physical And Chemical Properties Analysis

This compound has a boiling point of 454.0±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, and an enthalpy of vaporization of 68.6±3.0 kJ/mol . It also has a flash point of 228.3±21.2 °C .科学的研究の応用

Synthesis of Nickel Complexes

8-(Diphenylphosphino)quinoline has been used in the synthesis of dichlorobis(8-(diphenylphosphinyl)quinoline)nickel (II). This compound was formed in the reaction of this compound with nickel chloride in air . The resulting complex adapts a central symmetric distorted octahedron .

Synthesis of Ruthenium Complexes

The compound has also been used in the synthesis of [Ru (N–P)2 (O–O)] complexes, where N–P = (8-diphenylphosphino)quinoline, and O–O = dianion of oxalate, malonate or 1,1-cyclobutandicarboxylate . These complexes have distorted octahedral structures .

Use in Catalysis

Ruthenium complexes with tertiary phosphine ligands, including this compound, have received considerable attention due to their potential applications in homogenous and heterogeneous catalysis .

Use in Organic Dyes

Quinoline-based organic dyes, such as those designated Q5, Q6, have been synthesized using this compound as an electron-deficient π-linker .

Use in Photovoltaics

The same organic dyes have been used in third-generation photovoltaics .

Use in Dyeing Process

Water-soluble dyes are most convenient for a successful dyeing process. The authors of a patent performed sulfonation of the resulting quinophthalones by sequential action of concentrated sulfuric acid at 30–33°C and 35% oleum at 40°C .

作用機序

Target of Action

It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.

Mode of Action

It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.

Biochemical Pathways

Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.

Result of Action

Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.

Action Environment

It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.

特性

IUPAC Name |

diphenyl(quinolin-8-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUJPUDSJXTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)

![2,1,3-Benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888764.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)